(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
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Description
(-)-bornyl ferulate is a hydroxycinnamic acid.
(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a natural product found in Pinus pumila, Hansenia weberbaueriana, and other organisms with data available.
Scientific Research Applications
Isolation and Characterization
- Isolation from Natural Sources : A novel ester, closely related to the compound , was isolated from the stem bark of Cleistopholis staudtii, indicating potential natural sources and applications in phytochemistry (Tane, Ayafor, & Sondengam, 1988).
Chemical Synthesis and Characterization
- Synthetic Routes and Characterization : Studies on the synthesis and characterization of related compounds provide insights into potential synthetic pathways and analytical techniques for studying similar chemical structures (Brown, Evans, & James, 2003).
Applications in Materials and Chemical Science
- Structural and Molecular Interactions : Research on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, a compound with structural similarities, highlights the importance of molecular interactions such as N⋯π and O⋯π in material science and crystal engineering (Zhang, Wu, & Zhang, 2011).
Applications in Organic Synthesis
- Organic Synthesis Applications : The synthesis and applications of various bicyclo[2.2.1]heptane derivatives in organic synthesis illustrate potential uses in synthesizing novel compounds with diverse properties (Deb, Chakraborti, & Ghatak, 1993).
Catalysis and Asymmetric Synthesis
- Catalysis and Enantioselectivity : Studies on (+)-camphor-derived amino alcohols, which have structural similarities, show applications in catalysis, particularly in enantioselective synthesis (Nevalainen & Nevalainen, 2001).
Chemical Data and Computational Studies
- Structural Analysis and Computational Data : Research on 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate provides a framework for understanding the structural and electronic properties of related compounds, which can be crucial for their application in biological systems (Jayaraj & Desikan, 2020).
Additional Relevant Research
- Further studies on various derivatives of bicyclo[2.2.1]heptane compounds provide additional insights into potential applications in organic synthesis, catalysis, and material science (Pashkovskii et al., 2001), (Ager & East, 1994), (Ranise et al., 1985).
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-19(2)14-9-10-20(19,3)17(12-14)24-18(22)8-6-13-5-7-15(21)16(11-13)23-4/h5-8,11,14,17,21H,9-10,12H2,1-4H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAIECBWQZFYRP-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(C(C2)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345578 |
Source
|
Record name | (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90411-21-5 |
Source
|
Record name | (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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